![molecular formula C16H14ClN5O4 B3956242 N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B3956242.png)
N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as NBD-Cl, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can selectively label proteins and other biomolecules in living cells and tissues. NBD-Cl has been used in a variety of applications, including monitoring protein-protein interactions, studying membrane dynamics, and detecting changes in intracellular pH.
Mechanism of Action
N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine works by selectively binding to proteins and other biomolecules in living cells and tissues. When N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine binds to a protein or biomolecule, it becomes fluorescent, allowing it to be easily detected and visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has no known biochemical or physiological effects on living cells or tissues. It is a non-toxic molecule that is widely used in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in lab experiments include its high selectivity for proteins and other biomolecules, its non-toxic nature, and its ability to be easily detected and visualized using fluorescence microscopy or other imaging techniques. The limitations of using N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine include its relatively low binding affinity for some proteins and biomolecules, and its potential to interfere with the normal function of some proteins or biomolecules.
Future Directions
There are many potential future directions for research involving N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One area of research could focus on developing new fluorescent probes that are more selective and have higher binding affinity for specific proteins or biomolecules. Another area of research could focus on using N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine to study the dynamics of protein-protein interactions in living cells and tissues. Additionally, N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine could be used in drug discovery and development to screen for compounds that interact with specific proteins or biomolecules.
Scientific Research Applications
N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research as a fluorescent probe for labeling proteins and other biomolecules. It has been used to study protein-protein interactions, membrane dynamics, and intracellular pH. N-(2-chlorophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is also used in drug discovery and development, as it can be used to screen for compounds that interact with specific proteins or biomolecules.
properties
IUPAC Name |
N-(2-chlorophenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c17-10-3-1-2-4-11(10)18-12-9-13(21-5-7-25-8-6-21)14-15(20-26-19-14)16(12)22(23)24/h1-4,9,18H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGLLCWAQDESLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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